molecular formula C13H16N2O2 B049982 N-Methyl-D-tryptophan Methyl Ester CAS No. 131831-87-3

N-Methyl-D-tryptophan Methyl Ester

Cat. No.: B049982
CAS No.: 131831-87-3
M. Wt: 232.28 g/mol
InChI Key: RZRWZNRJBFLXSC-GFCCVEGCSA-N
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Description

®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as chromatography to ensure its purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The indole ring can undergo substitution reactions, where different substituents are introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indole ring.

Scientific Research Applications

®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Another indole derivative with similar structural features.

    Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.

    Indole-3-butyric acid: Used in plant biology for its growth-promoting effects.

Uniqueness

®-Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate is unique due to its specific structural features and the presence of both an indole ring and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRWZNRJBFLXSC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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